Furo[3,2-b]pyridin-3-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Furo[3,2-b]pyridin-3-ol is a heterocyclic compound that has garnered significant interest in medicinal chemistry due to its versatile pharmacological properties. This compound is characterized by a fused ring system consisting of a furan ring and a pyridine ring, which imparts unique chemical and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Furo[3,2-b]pyridin-3-ol typically involves multi-step reactions starting from readily available precursors. One common method includes the Claisen-Schmidt condensation followed by sequential cyclizations and functional modifications . For instance, a mixture of nicotinonitrile and sodium ethoxide in ethanol can be stirred for several hours to yield the desired product .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of catalysts such as gold, palladium, and phosphoric acid in a multi-catalytic protocol has been reported to achieve good to excellent yields and selectivities .
Chemical Reactions Analysis
Types of Reactions: Furo[3,2-b]pyridin-3-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: Substitution reactions, particularly nucleophilic substitutions, are common.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and aryl halides in the presence of bases or acids facilitate substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield furo[3,2-b]pyridin-3-one derivatives, while substitution reactions can introduce various functional groups onto the pyridine ring .
Scientific Research Applications
Furo[3,2-b]pyridin-3-ol has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Industry: The compound’s unique chemical properties make it useful in the development of new materials and industrial chemicals.
Mechanism of Action
The mechanism of action of Furo[3,2-b]pyridin-3-ol involves its interaction with specific molecular targets and pathways. For instance, molecular docking studies have shown that the compound binds strongly to serine/threonine kinase AKT1, estrogen receptor alpha, and human epidermal growth factor receptor 2, disrupting key cellular signaling pathways . This interaction leads to the inhibition of cell proliferation and induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Furo[3,2-b]pyridin-3-ol can be compared with other similar heterocyclic compounds, such as:
Furo[2,3-b]pyridine: Another furan-pyridine fused compound with similar bioactivity.
Pyrrolo[3,4-c]pyridine: Known for its biological activity, particularly in reducing blood glucose levels.
Pyrazolopyridine: Exhibits inhibitory activity against cyclin-dependent kinase 2 (CDK2), making it a potential anticancer agent.
The uniqueness of this compound lies in its specific binding affinities and the ability to disrupt multiple cellular pathways, which may offer advantages over other similar compounds in therapeutic applications.
Properties
Molecular Formula |
C7H5NO2 |
---|---|
Molecular Weight |
135.12 g/mol |
IUPAC Name |
furo[3,2-b]pyridin-3-ol |
InChI |
InChI=1S/C7H5NO2/c9-5-4-10-6-2-1-3-8-7(5)6/h1-4,9H |
InChI Key |
SUBXLOKQXGROGI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C(=CO2)O)N=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.